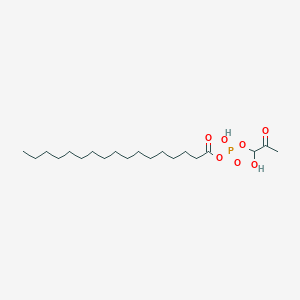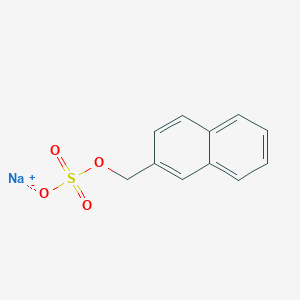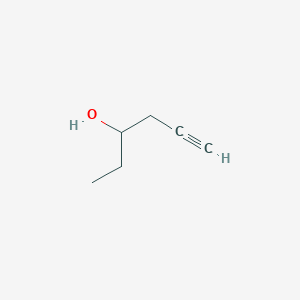
(S)-(+)-2-Methylbutyl methanesulfonate
Descripción general
Descripción
(S)-(+)-2-Methylbutyl methanesulfonate is a chiral sulfonate ester with the molecular formula CH₃SO₃CH₂CH(CH₃)C₂H₅. It is known for its use in organic synthesis, particularly due to its exceptional chiral auxiliary properties. This compound is often utilized in the preparation of various enantiomerically pure compounds, making it valuable in the field of asymmetric synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(S)-(+)-2-Methylbutyl methanesulfonate can be synthesized through the reaction of (S)-(+)-2-Methylbutanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(+)-2-Methylbutyl methanesulfonate primarily undergoes nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form (S)-(+)-2-Methylbutanol and methanesulfonic acid.
Major Products
Alkylation Products: When reacted with alkoxides, the major products are ethers.
Thioether Formation: Reaction with thiolates yields thioethers.
Amination Products: Reaction with amines produces amines with the corresponding alkyl group.
Aplicaciones Científicas De Investigación
(S)-(+)-2-Methylbutyl methanesulfonate is widely used in scientific research due to its chiral properties. Some of its applications include:
Asymmetric Synthesis: Used as a chiral auxiliary in the synthesis of enantiomerically pure compounds.
Pharmaceutical Research: Employed in the synthesis of chiral drugs and intermediates.
Biological Studies: Utilized in the study of enzyme-catalyzed reactions and chiral recognition processes.
Industrial Applications: Used in the production of fine chemicals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-(+)-2-Methylbutyl methanesulfonate involves the nucleophilic attack on the carbon atom bonded to the methanesulfonate group. The methanesulfonate group acts as a leaving group, facilitating the formation of a new bond between the nucleophile and the carbon atom. This mechanism is common in nucleophilic substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl methanesulfonate
- Ethyl methanesulfonate
- Isopropyl methanesulfonate
- Butyl methanesulfonate
Uniqueness
(S)-(+)-2-Methylbutyl methanesulfonate is unique due to its chiral nature, which makes it particularly valuable in asymmetric synthesis. Unlike its achiral counterparts, this compound can induce chirality in the products, making it essential for the synthesis of enantiomerically pure compounds.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, pharmaceutical research, and industrial production. Its chiral properties and reactivity make it a valuable reagent in the synthesis of enantiomerically pure compounds, contributing to advancements in various scientific fields.
Propiedades
IUPAC Name |
[(2S)-2-methylbutyl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S/c1-4-6(2)5-9-10(3,7)8/h6H,4-5H2,1-3H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANBAERELZGEAJ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)COS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577006 | |
| Record name | (2S)-2-Methylbutyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104418-40-8 | |
| Record name | (2S)-2-Methylbutyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















